2-Chloro-4'-fluoropropiophenone

Medicinal Chemistry ADME Properties QSAR Studies

2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6), also known as 3-Chloro-1-(4-fluorophenyl)propan-1-one, is a halogenated aromatic ketone with the molecular formula C9H8ClFO and a molecular weight of 186.61 g/mol. This compound is characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4'-position.

Molecular Formula C9H8ClFO
Molecular Weight 186.61 g/mol
CAS No. 81112-09-6
Cat. No. B134241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4'-fluoropropiophenone
CAS81112-09-6
Molecular FormulaC9H8ClFO
Molecular Weight186.61 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)F)Cl
InChIInChI=1S/C9H8ClFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
InChIKeyAGQLOTJUTCKLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6): A Strategic Halogenated Propiophenone Intermediate for Fine Chemical Synthesis


2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6), also known as 3-Chloro-1-(4-fluorophenyl)propan-1-one, is a halogenated aromatic ketone with the molecular formula C9H8ClFO and a molecular weight of 186.61 g/mol [1]. This compound is characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4'-position [1]. It serves as a versatile synthetic intermediate, with applications ranging from the synthesis of pharmaceutical impurities to potential roles as a transglutaminase inhibitor .

2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6): Why Alternative Halogenated Propiophenones are Not Direct Interchangeable


Direct substitution of 2-Chloro-4'-fluoropropiophenone with close analogs like 2-bromo-4'-fluoropropiophenone or 4'-fluoropropiophenone is not advisable without re-optimizing reaction and purification protocols. Variations in the halogen substituent (Cl vs. Br) and the substitution pattern lead to quantifiable differences in key physicochemical properties, including melting point, density, and octanol-water partition coefficient (LogP) [1][2]. These differences directly influence reaction kinetics, solubility in common solvents, and chromatographic behavior, which are critical for reproducible synthesis and isolation [1][2].

2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6): Key Quantitative Differentiation vs. Analogs


Lipophilicity Modulation (LogP) to Fine-Tune Molecule Properties

The compound exhibits an intermediate lipophilicity (LogP) between its non-halogenated and brominated analogs. This allows for a strategic tuning of a molecule's overall hydrophobicity and predicted membrane permeability. The target compound has a LogP of 2.64, which is higher than 4'-fluoropropiophenone (LogP = 2.42) but significantly lower than the brominated analog, 2-bromo-4'-fluoropropiophenone (LogP = 3.18) [1][2][3].

Medicinal Chemistry ADME Properties QSAR Studies

Physical Form and Handling: Solid State Advantage for Weighing and Storage

2-Chloro-4'-fluoropropiophenone is a crystalline solid at room temperature with a melting point of 50-52°C, as opposed to the liquid state of its non-chlorinated analog, 4'-fluoropropiophenone [1][2]. This solid form simplifies accurate weighing, handling, and long-term storage in laboratory and pilot-scale operations.

Synthetic Chemistry Process Development Laboratory Operations

Potential for Tunable Reactivity in Nucleophilic Substitutions

The presence of a reactive alpha-chloro ketone group provides a handle for nucleophilic substitution reactions, which is a key differentiator from simple non-halogenated propiophenones like 4'-fluoropropiophenone . While the brominated analog (2-bromo-4'-fluoropropiophenone) shares this reactivity, the carbon-chlorine bond is generally less reactive than the carbon-bromine bond, offering the potential for more selective and controlled substitution under specific conditions [1].

Organic Synthesis Reaction Mechanism Electrophilicity

Validated Application Scenarios for 2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6)


Synthesis of Pharmaceutical Impurity Standards (e.g., Haloperidol Impurity)

2-Chloro-4'-fluoropropiophenone is identified as 'Haloperidol Impurity 37' [1]. This makes it a crucial reference standard for analytical quality control (QC) and quality assurance (QA) in the manufacturing of the antipsychotic drug haloperidol [1]. The precise identification and quantification of impurities are required by regulatory bodies (e.g., FDA, EMA) to ensure drug safety and efficacy [1]. Using this compound as a certified standard allows for the development and validation of robust analytical methods like HPLC for impurity profiling.

Medicinal Chemistry: Development of Transglutaminase (TGase) Inhibitors

The compound has been noted for its potential use as an inhibitor of transglutaminase-induced abnormal protein crosslinking . This enzyme class is implicated in various diseases, including neurodegenerative disorders and certain cancers . The specific halogenation pattern of 2-Chloro-4'-fluoropropiophenone provides a distinct physicochemical profile (LogP ~2.64) that can be leveraged to optimize the ADME properties of lead compounds targeting TGase [2].

General Synthetic Intermediate for Agrochemical and Specialty Chemicals

As a versatile halogenated ketone, this compound serves as a building block for creating more complex molecules . The presence of both chloro and fluoro substituents allows for sequential or orthogonal functionalization strategies. For instance, the alpha-chloro group can be displaced in nucleophilic substitution reactions to introduce various functional groups, while the aryl-fluorine can participate in cross-coupling or other metal-catalyzed transformations .

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